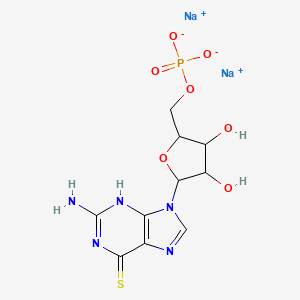

6-Thioguanosine-5'-O-monophosphate sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

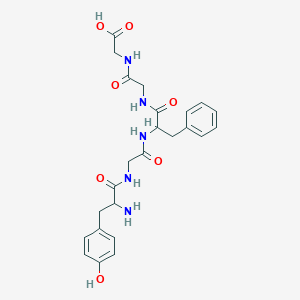

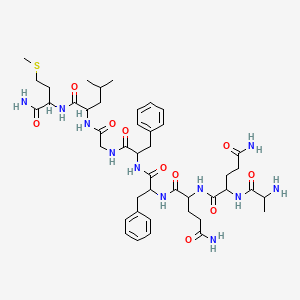

6-Thioguanosine-5’-O-monophosphate sodium salt is a thiopurine derivative known for its significant role in biomedical research. This compound is a nucleotide analog that has shown promise in targeting viral replication and cancer cell proliferation. It is a crucial element in the development of anti-viral and anti-neoplastic medications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioguanosine-5’-O-monophosphate sodium salt involves the phosphorylation of 6-thioguanosine. The necessary phosphorylation reagent is generated in situ in the presence of triethylamine by mixing phenyl dichlorophosphate and 2-ethylbutyl (S)-2-aminopropanoate hydrochloride. The phosphoryl chloride is then reacted with the thioguanosine compound, followed by cleavage of the levulinic esters to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar phosphorylation techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Thioguanosine-5’-O-monophosphate sodium salt undergoes various chemical reactions, including:

Oxidation: Conversion to 6-thioguanosine-5’-O-diphosphate and 6-thioguanosine-5’-O-triphosphate

Reduction: Not commonly reported for this compound.

Substitution: Involves the replacement of functional groups, particularly in the synthesis of prodrugs.

Common Reagents and Conditions:

Oxidation: Typically involves enzymatic processes or chemical oxidants.

Substitution: Utilizes reagents like phenyl dichlorophosphate and triethylamine under controlled conditions.

Major Products:

Applications De Recherche Scientifique

6-Thioguanosine-5’-O-monophosphate sodium salt is extensively used in scientific research due to its ability to target viral replication and cancer cell proliferation. Its applications include:

Chemistry: Used as a precursor in the synthesis of nucleotide analogs.

Biology: Investigated for its role in cellular processes and enzyme interactions.

Medicine: Explored for its potential in treating thiopurine-resistant leukemia and breast cancer.

Industry: Utilized in the development of anti-viral and anti-neoplastic medications.

Mécanisme D'action

The mechanism of action of 6-Thioguanosine-5’-O-monophosphate sodium salt involves its conversion to active metabolites, such as 6-thioguanosine triphosphate. These metabolites interfere with purine biosynthesis by inhibiting key enzymes like hypoxanthine-guanine phosphoribosyltransferase. This inhibition leads to the incorporation of thioguanine nucleotides into DNA and RNA, causing cytotoxic effects and disrupting cellular processes .

Comparaison Avec Des Composés Similaires

6-Thioguanosine-5’-O-diphosphate (sodium salt): An inactive metabolite of 6-thioguanine and azathioprine.

6-Thioguanosine-5’-O-triphosphate (sodium salt): An active metabolite of 6-thioguanine and azathioprine.

Uniqueness: 6-Thioguanosine-5’-O-monophosphate sodium salt is unique due to its specific phosphorylation state, which allows it to be a precursor for active metabolites that exhibit significant biological activity. Its ability to overcome resistance in thiopurine therapy makes it a valuable compound in medical research .

Propriétés

Formule moléculaire |

C10H12N5Na2O7PS |

|---|---|

Poids moléculaire |

423.25 g/mol |

Nom IUPAC |

disodium;[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O7PS.2Na/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;;/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);;/q;2*+1/p-2 |

Clé InChI |

JLCOFDYIRHRQLK-UHFFFAOYSA-L |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)